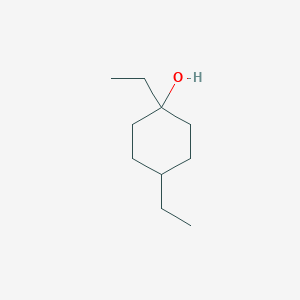
1,4-Diethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethylcyclohexan-1-ol is an organic compound belonging to the class of cyclohexanols It features a cyclohexane ring substituted with two ethyl groups at the 1 and 4 positions and a hydroxyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,4-diethylcyclohexanone in large-scale reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1,4-diethylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 1,4-diethylcyclohexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1,4-diethylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 1,4-Diethylcyclohexanone.
Reduction: 1,4-Diethylcyclohexane.
Substitution: 1,4-Diethylcyclohexyl chloride.
Applications De Recherche Scientifique
1,4-Diethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a solvent or reagent in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as its use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1,4-Diethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylcyclohexan-1-ol: Similar structure but with methyl groups instead of ethyl groups.
1,4-Diethylcyclohexane: Lacks the hydroxyl group, making it less polar.
Cyclohexanol: Lacks the ethyl groups, making it less hydrophobic.
Uniqueness
1,4-Diethylcyclohexan-1-ol is unique due to the presence of both ethyl groups and a hydroxyl group, which confer distinct chemical and physical properties. These features make it more hydrophobic and capable of forming specific interactions with other molecules, enhancing its utility in various applications.
Propriétés
Formule moléculaire |
C10H20O |
|---|---|
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
1,4-diethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-9-5-7-10(11,4-2)8-6-9/h9,11H,3-8H2,1-2H3 |
Clé InChI |
ZSLFBFKIIRRBFC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




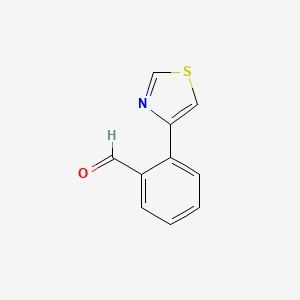

![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)

methanol](/img/structure/B13156400.png)
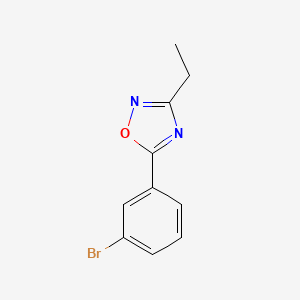
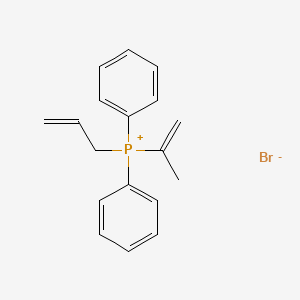



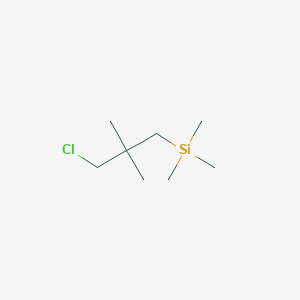
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)
